The synthesis of 2-(Cyclohexyloxy)isonicotinic acid generally involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors and advanced purification techniques like chromatography can optimize production efficiency.
The molecular structure of 2-(Cyclohexyloxy)isonicotinic acid can be represented by its canonical SMILES notation: C1CCC(CC1)OC2=NC=CC(=C2)C(=O)O
. This notation indicates the presence of a cyclohexyl group attached via an ether linkage to the isonicotinic acid framework.
2-(Cyclohexyloxy)isonicotinic acid can undergo various chemical reactions:
The mechanism of action for 2-(Cyclohexyloxy)isonicotinic acid involves its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors. This interaction modulates cellular signaling pathways that are critical for various physiological processes, including inflammation and pain modulation. The compound has shown potential anti-inflammatory and analgesic effects through its ability to influence gene expression related to inflammatory responses.
2-(Cyclohexyloxy)isonicotinic acid has several notable applications:
This compound's versatility in chemical reactions and potential biological activities make it an important subject of study in both academic and industrial research contexts.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: